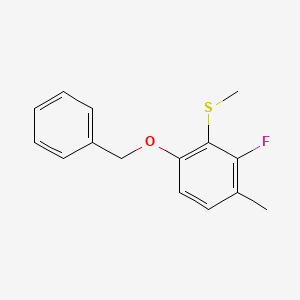

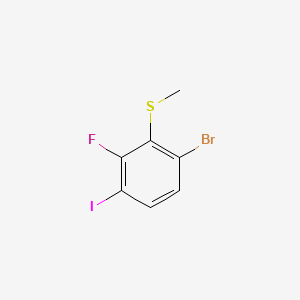

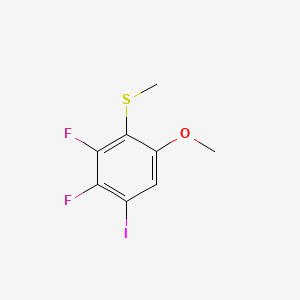

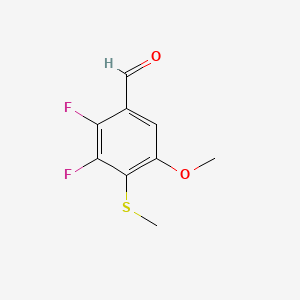

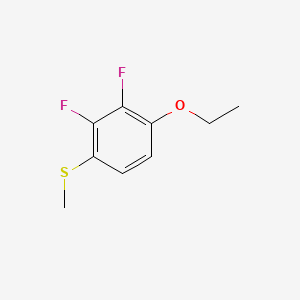

(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of “(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane” is C9H10F2OS. Its molecular weight is 204.24 g/mol.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 204.24 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用

Analytical Methods in Determining Antioxidant Activity

Sulfane derivatives are significant in the field of antioxidant research. Various analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests, are critical in determining the antioxidant activity of compounds. These methods rely on spectrophotometry to assess the kinetics or equilibrium state of antioxidant reactions, indicating the potential use of sulfane derivatives in studying oxidative stress and its mitigation in biological systems (Munteanu & Apetrei, 2021).

Microbial Degradation of Environmental Pollutants

Sulfane derivatives, including polyfluoroalkyl chemicals, are subjects of environmental studies focusing on their degradation pathways. Understanding the microbial degradation of these compounds is essential for assessing their environmental fate and developing bioremediation strategies. This research is crucial for evaluating the ecological impact of sulfane derivatives and their potential accumulation in the environment (Liu & Avendaño, 2013).

Environmental Safety and Surfactant Use

In the context of surfactants, which may include sulfane derivatives, comprehensive studies have been conducted to evaluate their environmental safety. These studies encompass the fate, toxicity, and biodegradation of surfactants, highlighting the importance of understanding chemical interactions with the environment to ensure the safe use of these compounds in various applications (Cowan-Ellsberry et al., 2014).

Role in Plant Adaptation to Stress

Research into hydrogen sulfide, a related sulfane compound, has revealed its significance as a signaling molecule in plants, aiding in stress tolerance and physiological processes. This insight into sulfane's role in enhancing plant resilience to biotic and abiotic stressors underscores the broader potential applications of sulfane derivatives in agriculture and plant science (Ahmed et al., 2021).

Safety and Hazards

作用機序

Target of Action

This compound is a type of organoboron reagent, which are widely used in Suzuki–Miyaura coupling reactions . The targets in these reactions are typically carbon atoms in organic compounds where new carbon-carbon bonds can be formed .

Mode of Action

The mode of action of (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane likely involves its participation in carbon-carbon bond-forming reactions such as the Suzuki–Miyaura coupling . In these reactions, the organoboron reagent acts as a nucleophile, transferring a carbon group to a suitable electrophile in the presence of a palladium catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily synthetic pathways used in organic chemistry. The compound can participate in Suzuki–Miyaura coupling, a powerful method for forming carbon-carbon bonds . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura coupling . This enables the synthesis of a wide range of complex organic molecules.

Action Environment

The efficacy and stability of this compound, like many organoboron reagents, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the pH of the reaction environment, and the temperature . Additionally, the compound’s reactivity can be affected by the presence of other functional groups in the molecules it is reacting with .

特性

IUPAC Name |

1-ethoxy-2,3-difluoro-4-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2OS/c1-3-12-6-4-5-7(13-2)9(11)8(6)10/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFXXJLOZPJDBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)SC)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2OS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。